Product packaging for Azidoacetic Acid(Cat. No.:CAS No. 18523-48-3)

Azidoacetic Acid

Cat. No.: B096781
CAS No.: 18523-48-3
M. Wt: 101.06 g/mol
InChI Key: PPXUUPXQWDQNGO-UHFFFAOYSA-N
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Description

Azidoacetic acid (C₂H₃N₃O₂) is a carboxylic acid derivative featuring an azide (-N₃) group attached to the α-carbon of acetic acid. It is synthesized via nucleophilic substitution between bromoacetic acid and sodium azide, yielding an oily product with 95% efficiency under mild conditions . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 10.16 (s, 1H, -COOH), 3.97 (s, 2H, -CH₂-N₃) .
  • IR: A strong azide stretch at 2108 cm⁻¹ .

The compound is widely used in click chemistry (CuAAC reactions) for bioconjugation, drug discovery, and peptide modification due to its reactive azide group . It also serves as a precursor for anhydrides (e.g., azidoacetic anhydride) and active esters (e.g., NHS-azidoacetate), enabling efficient coupling with amines in proteins and peptides .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3N3O2 B096781 Azidoacetic Acid CAS No. 18523-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azidoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3O2/c3-5-4-1-2(6)7/h1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXUUPXQWDQNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171760
Record name Azidoacetic acid
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Molecular Weight

101.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18523-48-3
Record name 2-Azidoacetic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Azidoacetic acid
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Record name Azidoacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Azidoethanoic acid
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Preparation Methods

Bromoacetic Acid and Sodium Azide Reaction

The most widely reported method involves the nucleophilic substitution of bromoacetic acid with sodium azide (NaN₃). As detailed in and, the reaction proceeds as follows:

Reagents :

  • Bromoacetic acid (1 equiv)

  • Sodium azide (10–12 equiv)

  • Ammonium chloride (12 equiv) as a phase-transfer catalyst

  • Water as solvent

Procedure :

  • Bromoacetic acid (3.00 g, 21.59 mmol) is combined with NaN₃ (14.04 g, 215.91 mmol) and NH₄Cl (13.86 g, 259.09 mmol) in 60 mL water.

  • The mixture is heated at 60°C for 12–24 hours under vigorous stirring.

  • Acidification to pH 4 with concentrated HCl precipitates the product.

  • Extraction with ethyl acetate (8 × 30 mL) followed by drying over MgSO₄ yields azidoacetic acid as a colorless liquid (1.67 g, 76%).

Key Variations :

  • Solvent Systems : Some protocols replace water with acetonitrile to enhance NaN₃ solubility, though this increases cost.

  • Catalyst Optimization : NH₄Cl improves reaction efficiency by preventing NaN₃ decomposition, as evidenced by 22% higher yields compared to catalyst-free systems.

Chloroacetic Acid Alternative

Source demonstrates that 2-chloroacetic acid can substitute bromoacetic acid under microwave irradiation:

Reagents :

  • 2-Chloroacetic acid (0.094 g)

  • Sodium azide (0.072 g)

  • Water (3 mL)

Procedure :

  • Reagents are irradiated in a microwave oven at 300 W for 30 minutes.

  • The crude product is purified via recrystallization, yielding 86% this compound.

Advantages :

  • Time Efficiency : 30 minutes vs. 12–24 hours in conventional heating.

  • Reduced Byproducts : Microwave-specific heating minimizes esterification side reactions.

Microwave-Assisted Synthesis

Reaction Mechanism and Optimization

Microwave irradiation accelerates the SN2 displacement by rapidly heating polar intermediates. Key parameters include:

ParameterOptimal ValueEffect on Yield
Power300 WMaximizes kinetic energy without decomposition
Irradiation Time27–30 minutesBalances reaction completion and side reactions
Solvent Volume3 mL per 0.1g NaN₃Ensures homogeneity while minimizing dielectric losses

Representative Protocol ():

  • A mixture of 2-chloroacetic acid (0.094 g) and NaN₃ (0.072 g) in water is irradiated for 30 minutes.

  • Post-reaction acidification and extraction yield 86% product, characterized by ¹H-NMR (DMSO-d₆): δ 2.3 (s, 2H).

Industrial-Scale Production

Large-Batch Synthesis

Industrial methods prioritize cost-efficiency and scalability:

Key Features :

  • Continuous Flow Systems : Automated reactors maintain consistent temperature (60±0.5°C) and mixing.

  • In Situ Acid Generation : HCl gas is introduced directly into the reactor to bypass HCl handling hazards.

Purification Protocols :

  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted NaN₃.

  • Distillation : Short-path distillation at 50°C under vacuum achieves >95% purity.

Yield and Output :

  • A 100 kg batch produces 76–82 kg this compound (76–82% yield).

  • Purity: ≥95% (HPLC).

Spectroscopic Characterization

Critical analytical data for this compound:

TechniqueDataSource
¹H-NMR (CDCl₃)δ 3.97 (s, 2H, CH₂), 9.87 (s, 1H, COOH)
¹H-NMR (DMSO-d₆)δ 2.3 (s, 2H, CH₂)
MS (m/z) 101.06 [M+H]⁺

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityCost (USD/g)
Conventional (Bromo)7612–24 hHigh12.50
Microwave (Chloro)860.5 hModerate18.20
Industrial Batch828–10 hVery High8.90

Trade-offs :

  • Microwave Synthesis : Higher yield but limited to small batches due to equipment constraints.

  • Industrial Methods : Lower per-unit cost but require significant capital investment .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azide group (-N₃) acts as a nucleophile in both SN2 and nucleophilic acyl substitution reactions:

  • SN2 Reactions : Azidoacetic acid reacts with alkyl halides to form alkyl azides .

  • Nucleophilic Acyl Substitution : Reacts with acid chlorides to form acyl azides (RCO-N₃) .

Example:

RCOCl N3RCON3+Cl\text{RCOCl N}_3^-\rightarrow \text{RCON}_3+\text{Cl}^-

Mechanism involves tetrahedral intermediate formation followed by leaving group expulsion .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound participates in "click chemistry" with terminal alkynes to form 1,2,3-triazoles. Key features:

  • Conditions : Cu(I) catalyst, mild temperatures (25–60°C), water-tolerant .

  • Applications : Bioconjugation, peptide synthesis, and polymer chemistry .

Entry SubstrateConditionsProduct (Triazole) YieldReference
1Propargyl alcoholCuI, 25°C, 24h85%
2Alkynyl peptideMicrowave, 60°C, 1h92%

Coordination Chemistry with Transition Metals

This compound forms complexes with Ni, Co, and Fe, influencing gas-phase reactivity :

  • Coordination Modes : Monodentate (via O) or bidentate (O and N) .

  • Gas-Phase Reactions : Mediates C-C bond activation and N₂ release .

Key Findings :

  • Ni Complexes : Promote oxidative C-C cleavage .

  • Ag Surface Adsorption : Decomposes to N₂, CO, and CH₃ fragments at room temperature .

Thermal and Surface-Induced Decomposition

This compound decomposes under thermal or catalytic conditions:

  • On Ag(111) : Forms N₂, CO₂, and adsorbed fragments (NCH₂COO, CHₓ) at 600 L exposure .

  • Gas Phase : Releases N₂ at 650 K .

Mechanism :

N3CH2COOHΔN2+CH2COOHCO2+CH3\text{N}_3\text{CH}_2\text{COOH}\xrightarrow{\Delta}\text{N}_2+\text{CH}_2\text{COOH}\rightarrow \text{CO}_2+\text{CH}_3

Reaction with Radical Species

Iron-catalyzed alkylazidation of dehydroamino acids generates α-azido-α-amino esters :

  • Conditions : FeCl₂, TMSN₃, peroxides, 50°C.

  • Yield : 72–89% for diverse substrates .

Analytical and Spectroscopic Insights

  • Mass Spectrometry (MS) : Fragmentation patterns reveal metal-mediated ligand rearrangements (e.g., Ni/Co/Fe complexes) .

  • NMR Studies : Spin-lattice relaxation (T₁) changes indicate dynamic reaction processes .

Scientific Research Applications

Chemical Synthesis

1. Building Block for Click Chemistry
Azidoacetic acid serves as an essential building block in click chemistry, particularly for the synthesis of complex molecules. It can modify primary amines to create stable amide bonds, facilitating further reactions with terminal alkynes or strained cyclooctynes. This process is valuable in creating bioconjugates and drug delivery systems .

2. Peptide Synthesis
In peptide synthesis, this compound is utilized to introduce azide functionalities into peptides through solid-phase peptide synthesis techniques. Its incorporation allows for subsequent modifications via click chemistry, enhancing the versatility of peptide-based therapeutics . For instance, it has been employed in the synthesis of multivalent ligands that target specific receptors on cancer cells, improving binding affinity significantly through cooperative interactions .

Biomedical Research

3. Targeted Drug Delivery
this compound is instrumental in developing targeted drug delivery systems. By conjugating drugs to nanoparticles via click chemistry, researchers can achieve selective targeting of cancer cells while minimizing effects on healthy tissues. Studies have demonstrated successful applications where this compound-functionalized nanoparticles selectively bind to bacterial cells over mammalian cells, showcasing its potential in antimicrobial therapies .

4. Imaging Applications
The compound is also used in imaging applications. This compound can be incorporated into imaging agents that allow for the visualization of biological processes at the cellular level. For instance, it has been used to tag specific biomolecules for fluorescence imaging, aiding in the study of cellular interactions and behaviors .

Materials Science

5. Surface Functionalization
In materials science, this compound is employed for surface functionalization of various substrates. Its ability to form covalent bonds with surfaces enables the modification of physical and chemical properties of materials, which can enhance their performance in applications such as sensors and catalysts . The successful grafting of azido groups onto surfaces has been validated using techniques like Fourier-transform infrared spectroscopy (FTIR), confirming the effectiveness of this compound in these processes .

Case Studies

Study Application Findings
Multivalent Ligands Synthesis Cancer targetingThis compound was used to synthesize trivalent ligands that showed enhanced binding affinity (IC50 = 14 nM) compared to monovalent counterparts .
Nanoparticle Functionalization Antimicrobial therapyFunctionalized nanoparticles demonstrated selective binding to bacterial cells over mammalian cells, indicating potential for targeted drug delivery .
Surface Modification Material enhancementSuccessful surface functionalization using this compound improved the properties of nanoparticles for biomedical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Primary Applications
Azidoacetic acid C₂H₃N₃O₂ 101.06 -COOH, -CH₂-N₃ Click chemistry, PROTAC synthesis
Acetic acid C₂H₄O₂ 60.05 -COOH Industrial solvent, food preservative
Bromoacetic acid C₂H₃BrO₂ 138.95 -COOH, -CH₂-Br Alkylating agent, precursor to azides
3-Azidopropanoic acid C₃H₅N₃O₂ 115.09 -COOH, -CH₂-CH₂-N₃ Cathepsin B inhibitors, extended linker in drug design
This compound NHS ester C₆H₆N₄O₄ 198.14 NHS-ester, -CH₂-N₃ Biotinylation, protein labeling

Table 2: Case Studies Highlighting this compound’s Versatility

Application Key Findings Reference
Drug Discovery This compound-capped peptides disrupted Mcl-1/Noxa protein interactions (IC₅₀ < 1 μM) in cancer studies .
Vaccine Design Conjugation of this compound to lipid adjuvants enhanced immune response in multiantigenic vaccines .
Biotinylation Propargylated c-di-GMP + this compound-biotin yielded probes for nucleotide receptor studies .
PROTAC Synthesis This compound enabled modular assembly of PROTACs via CuAAC, improving target degradation .

Biological Activity

Azidoacetic acid, a compound featuring an azide functional group attached to acetic acid, has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article explores the biological activity of this compound, summarizing key findings from diverse studies, including synthesis methods, biological evaluations, and potential applications in medicinal chemistry.

This compound can be synthesized through the nucleophilic substitution of bromoacetic acid with sodium azide in aqueous conditions. This method has been reported to yield this compound efficiently, making it accessible for further biological studies .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. In one study, derivatives of this compound exhibited significant antibacterial activity, with varying degrees of effectiveness depending on the specific structural modifications made to the azide group .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound and its derivatives. One notable finding indicates that certain hyperbranched polymers containing azido-acetylene monomers exhibit low cytotoxicity against human cancer cell lines (M-HeLa), with IC50 values greater than 100 µM. This suggests that while this compound can induce some cytotoxic effects, its derivatives may offer safer alternatives for biomedical applications .

Table: Summary of Biological Activities of this compound Derivatives

Compound Activity IC50 (µM) Remarks
This compoundAntibacterialVariesEffective against multiple bacterial strains
Hyperbranched PolymerCytotoxicity against M-HeLa>100Low toxicity; potential for biocompatibility
Azido-PropargyloxyAntimicrobial90-99Moderate toxicity; further evaluation needed

The biological activity of this compound is believed to stem from its ability to interact with various cellular targets. The azide group can participate in bioorthogonal reactions, which are valuable in drug development and targeting specific biomolecules within cells. This property allows for selective modification of proteins and peptides, enhancing their therapeutic potential .

Applications in Medicinal Chemistry

This compound and its derivatives are being explored as potential candidates in drug design due to their unique reactivity profiles. The ability to modify biomolecules selectively opens avenues for developing targeted therapies for diseases such as cancer and bacterial infections. Furthermore, the incorporation of azide functionalities into drug candidates can facilitate imaging and tracking within biological systems .

Q & A

Q. What are the standard synthetic routes for azidoacetic acid, and how can yield and purity be optimized?

this compound is typically synthesized via nucleophilic substitution using bromoacetic acid and sodium azide in aqueous media . Key steps include:

  • Slow addition of bromoacetic acid to a sodium azide solution (1:2 molar ratio) under stirring at room temperature.
  • Acidification with concentrated HCl to quench the reaction, followed by ether extraction and drying.
  • Yield optimization (up to 95%) requires precise stoichiometry, extended reaction times (~12–24 h), and inert conditions to avoid side reactions.
  • Purity is confirmed via 1^1H NMR (singlet at δ 3.97 ppm for CH2_2) and IR spectroscopy (strong azide stretch at ~2108 cm1^{-1}) .

Q. How should this compound be handled to mitigate explosion risks?

this compound is shock- and heat-sensitive (risk phrases R2, R5, R11) . Safe practices include:

  • Storing at 2–8°C in airtight, light-protected containers.
  • Avoiding metal catalysts (e.g., Cu) and high-energy environments (e.g., sparks, friction).
  • Conducting reactions in fume hoods with blast shields and using minimal quantities.
  • Disposing of waste via slow decomposition in dilute acidic or basic solutions under controlled conditions.

Q. What methodologies are recommended for conjugating this compound NHS ester to biomolecules?

this compound NHS ester (CAS 824426-32-6) reacts with primary amines (e.g., lysine residues) under mild conditions (pH 7–9, 4–25°C) . Protocol steps:

  • Dissolve the NHS ester in anhydrous DMF/DMSO.
  • Add to the target biomolecule (e.g., protein, peptide) in a 2–5x molar excess.
  • Purify via size-exclusion chromatography or dialysis to remove unreacted linker.
  • Validate conjugation using MALDI-TOF MS or SDS-PAGE with azide-specific stains (e.g., phosphine-FL probes).

Advanced Research Questions

Q. How do competing reactivity pathways impact the efficiency of CuAAC reactions involving this compound derivatives?

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiency depends on:

  • Ligand choice : Tris(triazolylmethyl)amine ligands reduce Cu-induced biomolecule oxidation .
  • Azide concentration : Excess azide (>1.5 eq.) minimizes side reactions (e.g., Glaser coupling).
  • Solvent system : Aqueous buffers (e.g., PBS) with 10–20% DMSO enhance solubility of hydrophobic alkynes .
  • Kinetic monitoring : Use HPLC or fluorescence quenching assays to optimize reaction time (typically 1–4 h).

Q. What analytical techniques resolve structural ambiguities in this compound-derived peptide conjugates?

Complex conjugates (e.g., multivalent scaffolds) require orthogonal methods:

  • HRMS : Resolves exact mass shifts (e.g., +198.14 Da for NHS ester coupling) .
  • NMR : 13^{13}C NMR distinguishes NHS ester carbonyl signals (~170 ppm) from peptide backbone carbons .
  • X-ray crystallography : Used for crystallizable small-molecule derivatives to confirm regioselectivity in triazole formation .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous vs. organic media?

Stability studies show:

  • Aqueous media : Rapid hydrolysis occurs at pH > 8 (t1/2_{1/2} < 1 h), forming acetic acid and nitrogen gas. Stabilize with buffers (pH 4–6) and low temperatures (4°C) .
  • Organic solvents : Stable in DCM, THF, or chloroform for >48 h at 25°C. Anhydrous conditions prevent decomposition .

Methodological Considerations

  • Contradiction analysis : Conflicting reports on azide stability in THF suggest batch-specific impurity effects. Pre-purify solvents via alumina columns.
  • Multivalent ligand design : Use spacer arms (e.g., PEG) to reduce steric hindrance in triazole formation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azidoacetic Acid
Reactant of Route 2
Azidoacetic Acid

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